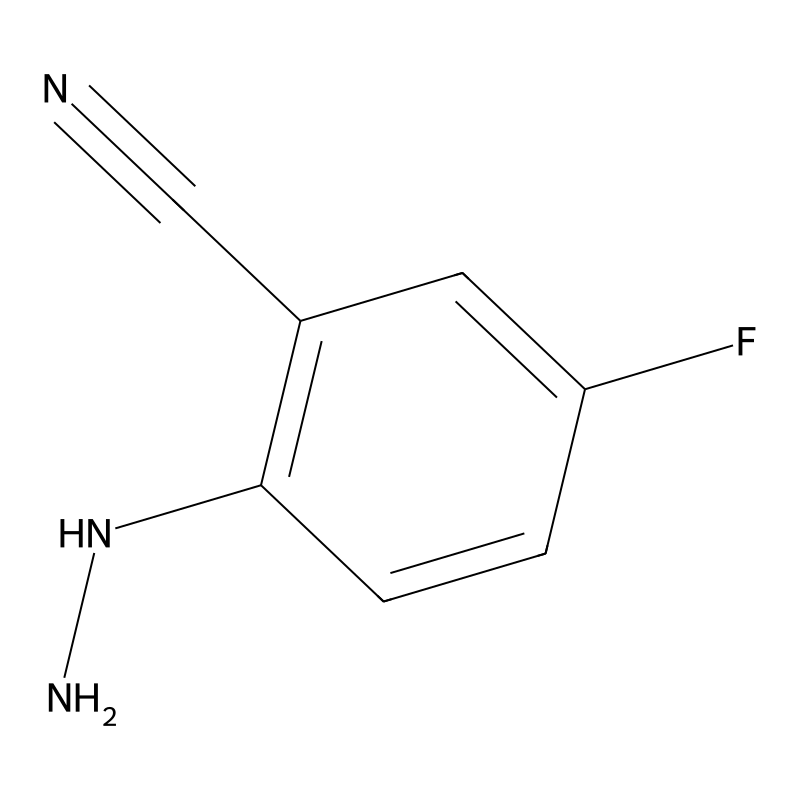

5-Fluoro-2-hydrazino-benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Fluoro-2-hydrazino-benzonitrile is a chemical compound characterized by the presence of a hydrazino group and a fluorine atom attached to a benzene ring that is also substituted with a nitrile group. Its molecular formula is CHF and it features a structure that combines both aromatic and functional groups, making it of interest in various fields of chemistry, particularly in pharmaceuticals and agrochemicals. The compound exhibits unique properties due to the electron-withdrawing effects of the fluorine atom and the reactivity of the hydrazino group.

- Chemical Intermediate: Due to the presence of the functional groups nitrile (-CN), fluoro (-F), and hydrazine (-NHNH2), 5-Fluoro-2-hydrazino-benzonitrile has the potential to be a useful intermediate in the synthesis of more complex molecules. However, there is no scientific literature currently available detailing its use in specific synthetic pathways.

- Emerging Area of Research: It's possible that 5-Fluoro-2-hydrazino-benzonitrile is a relatively new compound and ongoing research into its properties and applications may not yet be published.

Finding More Information:

- Chemical Suppliers: Some chemical suppliers provide information on the intended use of the chemicals they sell. Examining the product descriptions of 5-Fluoro-2-hydrazino-benzonitrile from chemical vendors might offer clues about its potential applications ().

- Scientific Literature Databases: Regularly monitoring scientific databases like ScienceDirect, Scopus, or Web of Science for publications mentioning 5-Fluoro-2-hydrazino-benzonitrile could reveal new research findings on its applications.

- Oxidation: The hydrazine moiety can be oxidized to form azo compounds, which are significant in dye chemistry.

- Reduction: This compound can be reduced to yield corresponding amines, enhancing its utility in synthetic pathways.

- Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .

Several synthesis methods have been reported for 5-Fluoro-2-hydrazino-benzonitrile:

- Hydrazinolysis: This method involves the reaction of 5-fluoro-2-nitrobenzonitrile with hydrazine hydrate under acidic or basic conditions, leading to the formation of 5-fluoro-2-hydrazino-benzonitrile.

- Nucleophilic Substitution: Starting from 5-fluoro-2-chlorobenzonitrile, treatment with hydrazine can yield the desired hydrazino compound.

- Direct Fluorination: In some cases, fluorination techniques may be applied to introduce the fluorine atom at specific positions on the aromatic ring during synthesis .

5-Fluoro-2-hydrazino-benzonitrile has potential applications in various fields:

- Pharmaceuticals: Due to its structural features, it may serve as a precursor or intermediate in the synthesis of bioactive compounds.

- Agriculture: Compounds with similar structures have been explored for use as fungicides or herbicides, indicating potential agricultural applications .

- Material Science: Its unique electronic properties could be harnessed in developing new materials, particularly in organic electronics.

Several compounds share structural similarities with 5-Fluoro-2-hydrazino-benzonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2-nitrobenzonitrile | Nitro group instead of hydrazino | Known for its use in dye synthesis |

| 4-Amino-2-fluorobenzonitrile | Amino group instead of hydrazino | Exhibits different reactivity patterns |

| 5-Fluoro-2-hydroxybenzonitrile | Hydroxy group instead of hydrazino | Potential applications in medicinal chemistry |

These compounds highlight the uniqueness of 5-Fluoro-2-hydrazino-benzonitrile through its specific functional groups and potential reactivity pathways that differ from those of other similar compounds .